N'-[2-(furan-2-yl)-2-methoxyethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
Description
This compound features a complex 1-azatricyclo[6.3.1.0⁴,¹²]dodecatrienone core fused with an ethanediamide linker. The ethanediamide bridge likely facilitates hydrogen bonding, critical for target binding in biological systems.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-27-16(15-5-3-7-28-15)11-21-19(25)20(26)22-14-8-12-4-2-6-23-17(24)10-13(9-14)18(12)23/h3,5,7-9,16H,2,4,6,10-11H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXUNKSPBXNJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1-Azatricyclo[6.3.1.0^{4,12}]Dodeca-4,6,8(12)-Trien-2-One Intermediate
The azatricyclic core is synthesized via a domino radical bicyclization strategy, as demonstrated in the preparation of analogous 1-azaspiro[4.4]nonane derivatives. Starting with O-benzyl oxime ethers bearing brominated aromatic rings, the reaction employs 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B) as radical initiators in the presence of tributyltin hydride (Bu₃SnH). This method facilitates the formation of two fused rings and a quaternary carbon center, yielding the 1-azatricyclo[6.3.1.0^{4,12}]dodeca system in 11–67% yields. The trans diastereomer predominates due to steric constraints during radical recombination.
Critical parameters include:
- Temperature control : Reactions with AIBN require reflux conditions (~80°C), while Et₃B enables room-temperature initiation.
- Solvent selection : Toluene or dichloromethane optimizes radical stability and reaction efficiency.
- Purification : Chromatography or recrystallization isolates the azatricyclic intermediate, with purity confirmed via NMR and high-resolution mass spectrometry.
Functionalization of the Azatricyclic Core with an Oxo Group
Data Tables and Research Findings
Table 1: Reaction Conditions for Azatricyclic Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Radical bicyclization | AIBN, Bu₃SnH, toluene, reflux, 6 h | 11–67 | |
| Oxidation | PCC, CH₂Cl₂, rt, 12 h | 65 |
Table 2: Ethanediamide Coupling Optimization
| Parameter | Optimal Value | Purity (%) | Yield (%) |
|---|---|---|---|
| Solvent | THF | 98.5 | 72 |
| Temperature | 0°C → rt | 97.8 | 68 |
| Stoichiometry | 1:1:1 (amine:oxalyl chloride) | 99.1 | 70 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(Furan-2-yl)-2-methoxyethyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties and applications.
Scientific Research Applications
N-[2-(Furan-2-yl)-2-methoxyethyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide has a wide range of scientific research applications, including:
- Medicine
Chemistry: Used in the synthesis of new heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential therapeutic applications, including antifungal and antibacterial properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Azatricyclo Cores
Compound 1 : N-[2-(1-Benzothiophen-2-yl)-2-Hydroxypropyl]-N'-{2-Oxo-1-Azatricyclo[...]}Ethanediamide ()
- Core : Identical azatricyclo structure.
- Substituents : Benzothiophene (aromatic sulfur-containing heterocycle) and hydroxypropyl.
- Key Differences :
- Benzothiophene vs. Furan : Benzothiophene’s larger size and sulfur atom may increase lipophilicity and alter binding kinetics compared to the oxygen-containing furan .
- Hydroxypropyl vs. Methoxyethyl : The hydroxy group could confer higher polarity but lower metabolic stability than the methoxy analog.
Compound 2 : N-Ethyl-N'-{Same Azatricyclo Core}Ethanediamide ()
- Substituents : Ethyl group instead of furan-methoxyethyl.
Furan-Containing Derivatives
Compound 3 : 2-(2-Hydrazinyl-2-Oxoethyl)-N-Phenylfuran-3-Carboxamide ()
- Core : Simple furan with carboxamide-hydrazine linker.
- Comparison : Lacks the azatricyclo core but shares the furan and amide motifs. This simpler structure may prioritize synthetic accessibility over target specificity .
Coumarin-Based Acetohydrazides ()
Compound 4 : (E)-N´-(2-Hydroxy-5-Nitrobenzylidene)-2-(4-Methyl-2-Oxo-2H-Chromen-7-Yloxy)Acetohydrazide
- Core: Coumarin (chromenone) instead of azatricyclo.
- Divergence : The coumarin scaffold is planar and less sterically constrained, favoring different biological targets (e.g., kinases vs. proteases) .
Table 1: Structural and Functional Comparison
Methodological Considerations for Similarity Assessment ()
- Structural Similarity : Fingerprint-based methods (e.g., Tanimoto index) would highlight shared amide/furan motifs but overlook 3D conformational differences in the azatricyclo core.
- Shape-Based Comparisons : May prioritize bulkier azatricyclo analogs (e.g., Compound 1) over simpler furan derivatives.
- Dissimilarity Analysis : Critical for avoiding redundancy; e.g., coumarin-based compounds () are structurally distinct but share functional group logic .
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